2-sec-Butylaniline

Description

BenchChem offers high-quality 2-sec-Butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-sec-Butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

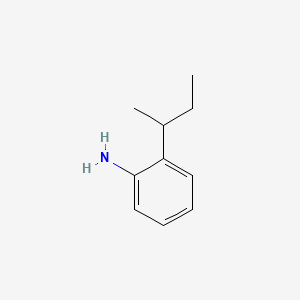

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGPXEVNCJHXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866497 | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55751-54-7 | |

| Record name | 2-(1-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55751-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055751547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-sec-Butylaniline chemical structure and properties

An In-depth Technical Guide to 2-sec-Butylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-sec-butylaniline (CAS No: 55751-54-7), a substituted aromatic amine. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental structure and properties to its synthesis, reactivity, and handling protocols. The narrative emphasizes the causal relationships behind its chemical behavior and the practical application of this knowledge in a laboratory and industrial setting.

Molecular Structure and Chemical Identity

2-sec-Butylaniline is an organic compound characterized by an aniline core substituted at the ortho position with a sec-butyl group.[1] This substitution introduces a chiral center at the first carbon of the sec-butyl group, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers. The steric hindrance imparted by the branched alkyl group adjacent to the amino functionality is a key determinant of its reactivity.

The fundamental identifiers for this compound are:

-

IUPAC Name: 2-butan-2-ylaniline[2]

-

CAS Number: 55751-54-7[1]

-

Molecular Weight: 149.23 g/mol [4]

-

Synonyms: o-sec-Butylaniline, Benzenamine, 2-(1-methylpropyl)-[1][4]

Caption: Chemical structure of 2-sec-Butylaniline.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, purification, and application. The data below has been aggregated from various chemical data sources.

Physicochemical Data Table

| Property | Value | Source(s) |

| Appearance | Not specified, but related anilines are often colorless to yellow/brown liquids. | [5] |

| Density | 0.957 g/mL at 25 °C | [6] |

| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg120-122 °C at 16 mmHg | [2][6] |

| Flash Point | 101.5 ± 6.5 °C | [2] |

| Refractive Index (n²⁰/D) | 1.541 | [6] |

| LogP (Octanol/Water) | 2.81 | [2] |

| pKa (Predicted) | 4.27 ± 0.10 | [6] |

| Storage Temperature | 2-8°C (Refrigerated) | [2][7] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural confirmation of 2-sec-butylaniline.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be shifted and split due to the ortho-substitution pattern. The sec-butyl group will exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the methylene group, a doublet for the other methyl group, and a multiplet for the methine proton attached to the ring. The amine protons will typically appear as a broad singlet.[8]

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to the lack of symmetry and four signals for the sec-butyl group.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Key absorptions include two sharp N-H stretching bands around 3300-3500 cm⁻¹ (characteristic of a primary amine), C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹), and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[4][9]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment is often observed at m/z = 120, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pattern for this structure.[4]

Synthesis and Manufacturing

While numerous methods exist for the alkylation of anilines, the most industrially relevant synthesis of 2-sec-butylaniline involves the direct ortho-alkylation of aniline. This process leverages a Friedel-Crafts type reaction, where an olefin (in this case, a butene isomer) reacts with aniline in the presence of a catalyst that favors ortho-substitution. Aluminum anilide catalysts, formed in situ from aniline and an aluminum source, are particularly effective for this transformation.[10]

Representative Synthetic Protocol: Ortho-Alkylation of Aniline

This protocol is a self-validating workflow designed for the synthesis and purification of 2-sec-butylaniline. The causality behind each step is explained to ensure reproducibility and safety.

-

Catalyst Preparation (In Situ):

-

Step 1a: A high-pressure autoclave reactor is charged with anhydrous aniline and a catalytic amount of aluminum metal (e.g., powder or turnings).

-

Rationale: The reactor must be inert and dry as the aluminum anilide catalyst is moisture-sensitive. The reaction between aluminum and aniline forms the active catalyst, which sterically directs the incoming electrophile to the ortho position.[10]

-

-

Alkylation Reaction:

-

Step 2a: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to 150-400 °C.[10]

-

Step 2b: 1-Butene or 2-butene is introduced into the reactor, and the pressure is maintained at 50-300 atmospheres.[10] The reaction is monitored by sampling and GC analysis.

-

Rationale: High temperature and pressure are required to overcome the activation energy for the alkylation. The olefin acts as the alkylating agent. The catalyst complexes with the aniline's nitrogen atom, increasing the steric bulk and favoring electrophilic attack at the less hindered ortho-positions over the para-position.

-

-

Catalyst Deactivation and Workup:

-

Step 3a: After the reaction reaches completion, the reactor is cooled, and the pressure is carefully released.

-

Step 3b: The reaction mixture is transferred to a separate vessel and quenched by the slow addition of water or an aqueous base (e.g., NaOH solution).

-

Rationale: This step deactivates the aluminum catalyst, precipitating it as aluminum hydroxide, and neutralizes any acidic byproducts.

-

-

Purification:

-

Step 4a: The mixture is filtered to remove the aluminum salts. The organic layer is separated from the aqueous layer.

-

Step 4b: The crude organic product is subjected to fractional vacuum distillation.

-

Rationale: Vacuum distillation is essential to separate the desired 2-sec-butylaniline from unreacted aniline, the isomeric 4-sec-butylaniline, and any poly-alkylated byproducts. The significant difference in boiling points under reduced pressure allows for effective purification.[6]

-

-

Product Validation:

Caption: Workflow for the synthesis of 2-sec-butylaniline.

Chemical Reactivity

The reactivity of 2-sec-butylaniline is governed by two main features: the nucleophilic primary amino group and the activated aromatic ring.

-

Reactions of the Amino Group: As a primary amine, the -NH₂ group is nucleophilic and basic. It readily undergoes reactions such as:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively.[11]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

-

-

Reactions of the Aromatic Ring: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. However, the existing ortho-sec-butyl group provides significant steric hindrance, which will strongly influence the regioselectivity of further substitutions, favoring attack at the para-position (position 4) and the other ortho-position (position 6).

Caption: Diazotization and subsequent Sandmeyer reaction.

Applications and Industrial Relevance

While specific, large-scale applications for 2-sec-butylaniline are not as widely documented as for other anilines, its structure suggests its utility as a valuable chemical intermediate. By analogy with structurally similar compounds like 2-tert-butylaniline and other dialkylanilines, its potential applications lie in:

-

Pharmaceutical Synthesis: The lipophilic sec-butyl group can be incorporated into active pharmaceutical ingredients (APIs) to modulate properties such as metabolic stability and membrane permeability.[12]

-

Agrochemicals: Many herbicides and pesticides are derived from substituted anilines. 2-sec-butylaniline can serve as a building block for complex agrochemical molecules.

-

Polymer Chemistry: It can be used as a monomer or a modifying agent in the production of specialty polymers and as an antioxidant or stabilizer in rubber processing.

Safety, Handling, and Toxicity

2-sec-Butylaniline is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid:

-

Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes.[2]

-

Inhalation: Move to fresh air.[2]

-

Ingestion: Wash out the mouth with water.[2]

-

In all cases of exposure, seek immediate medical attention.[2]

-

References

-

2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-sec-butylaniline Skeletal Structure Aromatic Amine Compound Stock Vector. (n.d.). Shutterstock. Retrieved January 11, 2026, from [Link]

-

2-sec-Butylaniline IR Spectrum - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-sec-Butylaniline | C10H15N | CID 253532 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-tert-Butylaniline | C10H15N | CID 80574 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- US4219503A - Process for producing 2,6-dialkylanilines - Google Patents. (n.d.).

-

Sec-butylamine Synthesis and Analysis | KEY. (n.d.). Retrieved January 11, 2026, from [Link]

-

DI-SEC-BUTYLAMINE - Ataman Kimya. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-Butylaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- CN102816074A - Synthesis method of p-n-butylaniline - Google Patents. (n.d.).

-

Sec-Butylamine | C4H11N | CID 24874 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

sec-Butylamine - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

o-sec-Butylaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Retrieved January 11, 2026, from [Link]

-

4-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-sec-Butylaniline [webbook.nist.gov]

- 2. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]

- 3. 2-sec-butylaniline [stenutz.eu]

- 4. Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Sec-butylaniline | 55751-54-7 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-sec-Butylaniline [webbook.nist.gov]

- 10. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-sec-Butylaniline (CAS: 55751-54-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of ortho-Alkylated Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science. However, the metabolic instability of the parent aniline ring often presents a significant hurdle in drug development, leading to potential toxicity and rapid clearance from the body.[1] Strategic substitution on the aromatic ring is a cornerstone of mitigating these liabilities. Ortho-alkylation, as exemplified by 2-sec-butylaniline, offers a compelling strategy to modulate the electronic and steric properties of the aniline core. The introduction of a bulky sec-butyl group adjacent to the amino functionality can sterically hinder metabolic N-acetylation and oxidation, potentially improving the pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive technical overview of 2-sec-butylaniline, from its fundamental properties and synthesis to its potential applications and analytical characterization, designed to empower researchers in their scientific endeavors.

Physicochemical Properties and Structural Elucidation

2-sec-Butylaniline, also known as 2-(1-methylpropyl)benzenamine, is a substituted aromatic amine with the chemical formula C₁₀H₁₅N.[3] Its structure features a chiral sec-butyl group at the ortho position of the aniline ring.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 55751-54-7 | PubChem[3] |

| Molecular Weight | 149.23 g/mol | PubChem[3] |

| Boiling Point | 120-122 °C at 16 mm Hg | ChemicalBook[4] |

| Density | 0.957 g/mL at 25 °C | ChemicalBook[4] |

| Refractive Index | n20/D 1.541 | ChemicalBook[4] |

| InChIKey | XAGPXEVNCJHXCL-UHFFFAOYSA-N | PubChem[3] |

Synthesis of 2-sec-Butylaniline: A Mechanistic Approach

The synthesis of 2-sec-butylaniline presents a classic challenge in electrophilic aromatic substitution on an aniline ring. Direct Friedel-Crafts alkylation of aniline is often problematic as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack.[5][6] A more effective strategy involves the ortho-alkylation of aniline using an aluminum anilide catalyst, which modulates the reactivity of the aniline and directs the substitution to the ortho position.[7]

Proposed Synthetic Pathway: Ortho-Alkylation of Aniline

A plausible and industrially relevant approach to the synthesis of 2-sec-butylaniline is the reaction of aniline with an olefin (e.g., 1-butene or 2-butene) in the presence of an aluminum anilide catalyst.[7]

Caption: Proposed synthetic pathway for 2-sec-butylaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of ortho-alkylation of anilines.[7]

-

Catalyst Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with anhydrous aniline. To this, a catalytic amount of aluminum metal (e.g., powder or turnings) is added. The mixture is heated to initiate the formation of the aluminum anilide catalyst, which may be evidenced by the evolution of hydrogen gas.

-

Alkylation: The reaction mixture is then brought to the desired reaction temperature (e.g., 200-300°C). A stream of butene (1-butene or 2-butene) is introduced into the reactor under pressure. The reaction is allowed to proceed for several hours, with the progress monitored by techniques such as gas chromatography.

-

Workup and Purification: Upon completion, the reaction is cooled, and the catalyst is deactivated by the careful addition of water or a dilute aqueous base. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The crude product is then purified by fractional distillation under reduced pressure to yield 2-sec-butylaniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-sec-butylaniline. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating 2-sec-butylaniline from potential isomers and byproducts and for confirming its molecular weight and fragmentation pattern.

3.1.1. Representative GC-MS Protocol

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injection: A splitless injection is often used for trace analysis.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) allows for the separation of components with different boiling points.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range of, for example, 40-300 amu.

3.1.2. Expected Fragmentation Pattern

The mass spectrum of 2-sec-butylaniline is expected to show a molecular ion peak at m/z 149. Key fragmentation patterns for alkylbenzenes include benzylic cleavage. For 2-sec-butylaniline, the loss of a methyl group (M-15) to give a fragment at m/z 134, and the loss of an ethyl group (M-29) to give a fragment at m/z 120 are anticipated.[8][9]

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-sec-butylaniline.

3.2.1. Predicted ¹H NMR Spectral Data

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.2 ppm is expected for the four protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the two NH₂ protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can be concentration-dependent and it will exchange with D₂O.

-

sec-Butyl Protons:

-

A triplet for the terminal methyl group (CH₃).

-

A doublet for the other methyl group (CH₃).

-

A multiplet for the methylene group (CH₂).

-

A multiplet for the methine group (CH).

-

3.2.2. Predicted ¹³C NMR Spectral Data

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon attached to the amino group will be the most upfield, while the carbon attached to the sec-butyl group will also show a characteristic shift.

-

sec-Butyl Carbons: Four signals corresponding to the two methyl, one methylene, and one methine carbons.

Reactivity and Synthetic Applications

The chemical behavior of 2-sec-butylaniline is dictated by the interplay between the nucleophilic amino group and the aromatic ring, with the ortho-sec-butyl group exerting significant steric influence.

Reactions of the Amino Group

The amino group undergoes typical reactions of primary anilines, such as diazotization, acylation, and alkylation. The steric hindrance from the adjacent sec-butyl group may modulate the rates of these reactions compared to aniline.

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-directing group. However, the existing sec-butyl group at one ortho position and the steric bulk of the sec-butyl group itself will influence the regioselectivity of further electrophilic substitution reactions, likely favoring substitution at the para position.

Role as a Building Block in Drug Discovery

The true value of 2-sec-butylaniline for drug development professionals lies in its potential as a strategic building block. The incorporation of the 2-sec-butylaniline moiety can be a key step in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its structure offers a vector for exploring structure-activity relationships (SAR), where modifications to the aniline ring or the amino group can be systematically investigated to optimize potency, selectivity, and pharmacokinetic properties.[11][12] The steric shielding provided by the ortho-sec-butyl group is a particularly attractive feature for enhancing metabolic stability.[13]

Safety and Handling

2-sec-Butylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood.[14]

-

Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][14]

Conclusion and Future Outlook

2-sec-Butylaniline is a valuable, albeit specialized, chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful consideration of the reactivity of the aniline core, is achievable through established ortho-alkylation methodologies. The true promise of this molecule lies in its application as a building block to create novel compounds with tailored properties. The steric hindrance afforded by the ortho-sec-butyl group is a key feature that can be exploited to design molecules with enhanced metabolic stability and improved pharmacokinetic profiles. As the drive for more sophisticated and safer chemical entities continues, the strategic use of building blocks like 2-sec-butylaniline will undoubtedly play an increasingly important role in advancing scientific discovery.

References

- EP2019097A1 - Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine. Google Patents.

- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (URL not provided)

- US4219503A - Process for producing 2,6-dialkylanilines. Google Patents.

-

Benzenamine, 2-(1-methylpropyl)-. PubChem. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Cas 2100-44-9,2-methyl-N-(1-methylpropyl)benzenamine. LookChem.com. Available at: [Link]

-

N-sec-Butylaniline. PubChem. Available at: [Link]

- CN102816074A - Synthesis method of p-n-butylaniline. Google Patents.

- The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. (URL not provided)

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

-

2-sec-Butylaniline. NIST WebBook. Available at: [Link]

-

2-sec-Butylaniline | CAS#:55751-54-7. Chemsrc.com. Available at: [Link]

-

Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. Available at: [Link]

-

In Friedel-Crafts alkylation of aniline, one gets:.... YouTube. Available at: [Link]

-

Benzenamine, N-(2-methylpropyl)-. LookChem.com. Available at: [Link]

-

Method for producing aniline or an aniline conversion product. PubChem. Available at: [Link]

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]

-

2-tert-Butylaniline. PubChem. Available at: [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available at: [Link]

-

Synthesis of (benzylidene) (1-isopropyl-2-methylpropyl)amine. PrepChem.com. Available at: [Link]

- Structure Activity Rel

-

Sec-Butylamine. PubChem. Available at: [Link]

-

(PDF) Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. Available at: [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not provided)

- Organic Syntheses Procedure. (URL not provided)

-

CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Whitman People. Available at: [Link]

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL not provided)

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, 2-(1-methylpropyl)- | C10H15N | CID 108358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Sec-butylaniline manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. nbinno.com [nbinno.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. ns1.apeoc.org.br [ns1.apeoc.org.br]

- 13. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 14. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Physical Properties of 2-(1-methylpropyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methylpropyl)benzenamine, also known as 2-sec-butylaniline, is an aromatic amine with the chemical formula C10H15N. Its molecular structure, featuring a benzene ring substituted with an amino group and a sec-butyl group at the ortho position, gives rise to a unique set of physical and chemical properties. These characteristics are of significant interest in various fields, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of 2-(1-methylpropyl)benzenamine, offering insights into the experimental methodologies for their determination and the underlying scientific principles.

Molecular Structure and Its Influence on Physical Properties

The arrangement of atoms and functional groups in 2-(1-methylpropyl)benzenamine dictates its physical behavior. The presence of the amino (-NH2) group allows for hydrogen bonding, which significantly influences properties like boiling point and solubility. The nonpolar benzene ring and the alkyl (sec-butyl) group contribute to its overall lipophilicity.

Caption: Molecular structure of 2-(1-methylpropyl)benzenamine.

Core Physical Properties

A summary of the key physical properties of 2-(1-methylpropyl)benzenamine is presented below, followed by a detailed discussion of each.

| Property | Value | Reference |

| Molecular Formula | C10H15N | [2][3][4] |

| Molecular Weight | 149.233 g/mol | [2] |

| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 101.5 ± 6.5 °C | [2] |

| Refractive Index | 1.535 | [2] |

| LogP | 2.81 | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

Molecular Weight

The molecular weight of a compound is a fundamental property calculated from the atomic weights of its constituent atoms. For 2-(1-methylpropyl)benzenamine (C10H15N), the molecular weight is approximately 149.23 g/mol .[3][5] This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of 2-(1-methylpropyl)benzenamine is reported to be 239.0 ± 9.0 °C at 760 mmHg.[2] The relatively high boiling point is attributed to the presence of the amino group, which allows for intermolecular hydrogen bonding, requiring more energy to overcome these forces and transition into the gaseous phase.

Experimental Determination of Boiling Point

A common laboratory method for determining the boiling point is distillation.

Caption: Workflow for boiling point determination via distillation.

Protocol:

-

Place the sample in a round-bottom flask.

-

Assemble the distillation apparatus as shown in the diagram.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Density

Density is the mass of a substance per unit volume. The density of 2-(1-methylpropyl)benzenamine is approximately 0.9 ± 0.1 g/cm³.[2] This value is useful for converting between mass and volume and is an important parameter in fluid dynamics calculations.

Solubility

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

5.1 Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for 2-sec-butylaniline.[4] Key characteristic peaks would include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations from the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C stretching vibrations from the benzene ring in the 1450-1600 cm⁻¹ region.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2-(1-methylpropyl)benzenamine was not found in the initial search, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the sec-butyl group, and the protons of the amino group, with chemical shifts and splitting patterns characteristic of their chemical environments.

5.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The molecular ion peak in the mass spectrum of 2-(1-methylpropyl)benzenamine would correspond to its molecular weight of approximately 149 amu.

Safety and Handling

2-(1-methylpropyl)benzenamine is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][6][7][8] Store in a cool, dry place away from heat, flames, and oxidizing agents.[2]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-(1-methylpropyl)benzenamine. A comprehensive understanding of these properties is fundamental for its safe handling, effective use in synthesis, and for the development of new applications in the pharmaceutical and chemical industries. The interplay between its molecular structure and macroscopic physical properties highlights the core principles of physical organic chemistry.

References

-

2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, N-(2-methylpropyl) - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, N-methyl- N-n-propyl- - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, 2-(1-methylpropyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemical Properties of Benzenamine, 2-(1-methylethyl)- (CAS 643-28-7) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved January 11, 2026, from [Link]

-

Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

sec-Butylamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2-sec-Butylaniline [webbook.nist.gov]

- 5. Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Solubility of 2-sec-Butylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-sec-Butylaniline in Organic Solvents

Introduction

Significance of 2-sec-Butylaniline in Research and Development

2-sec-Butylaniline, a substituted aniline, represents a class of chemical intermediates pivotal in the synthesis of a diverse range of functional molecules. Its unique structural features, combining an aromatic amine with a chiral sec-butyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of the sec-butyl group on the aniline ring influences the molecule's steric and electronic properties, which in turn dictates its reactivity and interactions in various chemical environments.

The Critical Role of Solubility Data in Drug Development and Process Chemistry

The solubility of a compound is a fundamental physicochemical property that governs its behavior in both biological and chemical systems. In drug development, aqueous and lipid solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For process chemists, understanding the solubility of reactants, intermediates, and final products in different organic solvents is paramount for designing efficient and scalable synthetic routes, crystallization processes, and purification strategies. Inadequate solubility can lead to poor yields, difficult purifications, and challenges in formulation.

Scope and Objectives of the Guide

This technical guide provides a comprehensive overview of the solubility of 2-sec-butylaniline in organic solvents. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical principles governing the solubility of this compound, offer a predictive analysis of its solubility in various common organic solvents, and provide a detailed experimental protocol for the empirical determination of its solubility. The objective is to equip the reader with the foundational knowledge and practical tools to effectively manage and utilize 2-sec-butylaniline in their research and development endeavors.

Physicochemical Properties of 2-sec-Butylaniline

Molecular Structure and Functional Groups

The molecular structure of 2-sec-butylaniline consists of a benzene ring substituted with an amino group (-NH₂) and a sec-butyl group [-CH(CH₃)(CH₂CH₃)] at the ortho position. The presence of the amino group, a primary aromatic amine, imparts basic properties and the capacity for hydrogen bonding. The sec-butyl group is a nonpolar, alkyl substituent that contributes to the molecule's lipophilicity. The interplay between the polar amino group and the nonpolar sec-butyl and phenyl groups dictates the overall solubility characteristics of the molecule.

Key Physical and Chemical Properties

A summary of the key physicochemical properties of 2-sec-butylaniline is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | 0.957 g/mL at 25 °C | [3] |

| Boiling Point | 120-122 °C at 16 mmHg | [3] |

| Melting Point | 1.08 °C (estimate) | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| pKa | 4.27 ± 0.10 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.81 | [1] |

Safety and Handling Considerations

2-sec-Butylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled[4][5]. It can cause skin and eye irritation[6]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[1]. Store the compound in a tightly sealed container in a cool, dry place[3].

Theoretical Framework of Solubility

Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Intermolecular Forces Governing Solubility

The dissolution of a solute in a solvent is an energetic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Van der Waals Forces: These are weak intermolecular forces that include London dispersion forces and dipole-dipole interactions. The nonpolar sec-butyl group and the benzene ring of 2-sec-butylaniline will primarily interact with nonpolar solvents through London dispersion forces.

-

Hydrogen Bonding: The amino group of 2-sec-butylaniline can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). This allows for strong interactions with protic solvents like alcohols and water.[7]

-

Acid-Base Interactions: As an amine, 2-sec-butylaniline is a weak base. It can react with acidic solvents or in acidic aqueous solutions to form the corresponding anilinium salt, which is significantly more polar and therefore more soluble in polar solvents.

Influence of the sec-Butyl and Aniline Moieties on Solubility

The solubility of 2-sec-butylaniline is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

-

Aniline Moiety: The amino group provides polarity and the ability to form hydrogen bonds, which enhances solubility in polar solvents. The aromatic ring itself has some nonpolar character but can also participate in π-π stacking interactions.

-

sec-Butyl Moiety: This alkyl group is nonpolar and significantly contributes to the molecule's overall lipophilicity. A larger nonpolar component generally decreases solubility in polar solvents like water but increases it in nonpolar solvents such as hydrocarbons. The LogP value of 2.81 indicates a greater preference for a nonpolar environment (octanol) over a polar one (water).

Predicting Solubility: Thermodynamic Models and Quantitative Structure-Property Relationships (QSPR)

While direct experimental data is the gold standard, various computational models can predict solubility. Thermodynamic models often use parameters like the heat of fusion and activity coefficients to calculate solubility.[8] QSPR models correlate the chemical structure of a molecule with its physical properties, including solubility, using molecular descriptors. These models can provide useful estimations, especially in the early stages of research when experimental data is scarce.

Solubility Profile of 2-sec-Butylaniline in Common Organic Solvents

While specific quantitative data for 2-sec-butylaniline is limited, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principles outlined above.

Solubility in Protic Solvents (e.g., Alcohols)

2-sec-Butylaniline is expected to be highly soluble in short-chain alcohols like methanol, ethanol, and isopropanol. This is due to the ability of the amino group to form strong hydrogen bonds with the hydroxyl group of the alcohol. As the alkyl chain of the alcohol increases, its polarity decreases, which may slightly reduce the solubility of 2-sec-butylaniline.

Solubility in Aprotic Polar Solvents (e.g., Ketones, Ethers, DMSO, DMF)

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated due to dipole-dipole interactions between the polar carbonyl group of the ketone and the amino group of the aniline.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate to good solubility is expected. While ethers are less polar than ketones, they can act as hydrogen bond acceptors, interacting with the N-H bonds of 2-sec-butylaniline.

-

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): High solubility is predicted in these highly polar aprotic solvents.

Solubility in Aprotic Nonpolar Solvents (e.g., Hydrocarbons, Chlorinated Solvents)

-

Hydrocarbons (e.g., Hexane, Toluene): Due to the significant nonpolar character of the sec-butyl group and the benzene ring, 2-sec-butylaniline is expected to have good solubility in aromatic hydrocarbons like toluene and moderate solubility in aliphatic hydrocarbons like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in these solvents of intermediate polarity.

Summary of Expected Solubility

The following table provides a qualitative prediction of the solubility of 2-sec-butylaniline in various organic solvents. These are estimations and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic | Methanol, Ethanol | High | Strong hydrogen bonding |

| Aprotic Polar | Acetone, THF, DMSO | High to Moderate | Dipole-dipole interactions, hydrogen bond acceptance |

| Aprotic Nonpolar | Toluene, Hexane | Good to Moderate | Dominance of van der Waals forces |

| Chlorinated | Dichloromethane | Good | Intermediate polarity |

Factors Influencing Solubility: Temperature and pH

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While 2-sec-butylaniline is a liquid at room temperature, this principle generally applies to its miscibility with other liquids.

-

pH: In aqueous systems or in the presence of acidic/basic impurities, the pH can dramatically affect the solubility of 2-sec-butylaniline. In acidic conditions, it will be protonated to form the more water-soluble anilinium ion.

Experimental Determination of Solubility

Importance of Empirical Data and Self-Validating Systems

Predictive models provide valuable guidance, but for accurate and reliable data, empirical determination of solubility is essential. The experimental protocol should be designed as a self-validating system, incorporating controls and replicates to ensure the trustworthiness of the results.

Standard Method: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.

An excess amount of the solute (2-sec-butylaniline) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature. The solid phase is then separated from the saturated solution, and the concentration of the solute in the solution is determined using a suitable analytical method.

-

Preparation:

-

Accurately weigh an excess amount of 2-sec-butylaniline into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a control vial with only the solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solute.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Prepare a calibration curve using standard solutions of 2-sec-butylaniline of known concentrations.

-

-

Calculation:

-

Determine the concentration of 2-sec-butylaniline in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of 2-sec-butylaniline and the solvent used.

-

High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would likely be effective for quantifying 2-sec-butylaniline.

-

Gas Chromatography (GC): Given its volatility, GC with a flame ionization detector (FID) is also a suitable method for the quantification of 2-sec-butylaniline.

-

UV-Vis Spectroscopy: If 2-sec-butylaniline has a distinct UV absorbance chromophore and the solvent does not interfere, this can be a simple and rapid method for quantification. A full spectrum should be run to determine the wavelength of maximum absorbance (λ_max).

Data Analysis and Reporting

The results should be reported as the mean solubility and standard deviation from at least three replicate experiments. The temperature at which the solubility was determined must be clearly stated.

Conclusion: Practical Implications and Future Directions

This guide has provided a detailed overview of the solubility of 2-sec-butylaniline in organic solvents, from theoretical principles to practical experimental determination. A thorough understanding of its solubility profile is crucial for its effective application in chemical synthesis and pharmaceutical development. While predictive methods offer valuable initial insights, this guide emphasizes the necessity of empirical data for accurate process design and optimization. Future work should focus on generating a comprehensive quantitative solubility database for 2-sec-butylaniline in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.

References

-

2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-sec-butylaniline - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

3-methylaniline - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thermodynamics of CO2 Loaded Aqueous Amines - University Blog Service. (n.d.). Retrieved January 11, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemical Properties of sec-Butylamine (CAS 33966-50-6) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thermodynamics and ANN models for predication of the equilibrium CO 2 solubility in aqueous 3-dimethylamino-1-propanol solution | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Retrieved January 11, 2026, from [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]

-

24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved January 11, 2026, from [Link]

-

17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2023, July 7). Retrieved January 11, 2026, from [Link]

-

2-sec-Butylaniline - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]

- 2. 2-sec-Butylaniline [webbook.nist.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

The Synthetic Versatility of 2-sec-Butylaniline: A Technical Guide for Organic Chemists

Abstract

2-sec-Butylaniline, a chiral aromatic amine, offers a unique combination of steric and electronic properties that make it a valuable building block in modern organic synthesis. This technical guide provides an in-depth exploration of the potential applications of 2-sec-butylaniline, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its role in the formation of advanced polymers, its utility in carbon-nitrogen bond formation, its potential as a precursor to heterocyclic scaffolds, and its application in asymmetric synthesis. This guide will provide not only the theoretical underpinnings of its reactivity but also detailed, actionable experimental protocols to empower chemists in their synthetic endeavors.

Introduction: Unveiling the Potential of a Chiral Aniline

2-sec-Butylaniline, with its stereogenic center adjacent to the aromatic ring, presents a fascinating scaffold for synthetic exploration.[1][2] Its structure, characterized by a bulky, chiral sec-butyl group ortho to the amino functionality, imparts distinct reactivity and selectivity in a variety of chemical transformations. This guide will illuminate the key areas where this versatile molecule can be strategically employed to construct complex molecular architectures.

Physicochemical Properties of 2-sec-Butylaniline:

| Property | Value | Reference |

| CAS Number | 55751-54-7 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Boiling Point | 120-122 °C @ 16 mmHg | [3] |

| Density | 0.957 g/mL @ 25 °C | [3] |

| Refractive Index (n20/D) | 1.541 | [3] |

Enantioselective Polymerization: Crafting Chiral Nanofibers

One of the most compelling applications of 2-sec-butylaniline is in the synthesis of optically active conducting polymers. The enantioselective oxidative polymerization of racemic 2-sec-butylaniline in the presence of a chiral acid dopant leads to the formation of helical polymer chains with a preferred handedness, resulting in materials with unique chiroptical properties.[1][4][5][6]

The steric hindrance provided by the sec-butyl group influences the torsion angle between adjacent phenyl rings in the polymer backbone, promoting a helical conformation.[6] The use of a chiral dopant, such as camphorsulfonic acid (HCSA), directs the polymerization to favor one enantiomer of the monomer, leading to an enantiomerically enriched polymer.[1][4][5][6]

Experimental Protocol: Enantioselective Polymerization of (±)-2-sec-Butylaniline[1][4]

Materials:

-

(±)-2-sec-Butylaniline (0.5 mmol)

-

(+)- or (-)-Camphorsulfonic acid (HCSA), 1.5 M aqueous solution (10 mL)

-

N-phenyl-1,4-phenylenediamine (NPPD) (0.0125 mmol)

-

Ammonium persulfate (APS) (0.5 mmol)

-

Methanol

-

Deionized water

Procedure:

-

Monomer Solution Preparation: In a beaker, dissolve 0.5 mmol of (±)-2-sec-butylaniline in 10 mL of a 1.5 M aqueous solution of the desired enantiomer of HCSA.

-

Initiator Addition: Dissolve 0.0125 mmol of NPPD in a minimal amount of methanol and add it to the monomer solution.

-

Oxidant Solution Preparation: In a separate beaker, dissolve 0.5 mmol of APS in 10 mL of the same 1.5 M HCSA aqueous solution.

-

Cooling: Place both solutions in a refrigerator and cool to 0 °C.

-

Polymerization (Method 1 - Rapid Mix):

-

Rapidly pour the oxidant solution into the monomer solution while vigorously stirring.

-

Continue stirring for the desired reaction time.

-

-

Polymerization (Method 2 - Slow Addition):

-

Slowly add the oxidant solution to the monomer solution dropwise over a period of time without agitation.

-

-

Work-up:

-

After the reaction is complete, collect the precipitated polymer by filtration.

-

Wash the polymer with deionized water and then with methanol to remove residual monomer, oxidant, and dopant.

-

Dry the polymer under vacuum.

-

Characterization:

The resulting poly[2-(sec-butyl)aniline] (PSBA) can be characterized by scanning electron microscopy (SEM) to observe its nanofibrillar morphology and by circular dichroism (CD) spectroscopy to confirm its optical activity.[4][6]

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[7][8][9] 2-sec-Butylaniline, as a primary amine, is a suitable substrate for this reaction, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives.

The steric bulk of the ortho-sec-butyl group can influence the reaction rate and may require the use of specialized ligands to achieve high yields. Ligands with bulky, electron-rich phosphines, such as XPhos or t-BuXPhos, are often effective in promoting the coupling of sterically hindered anilines.[10]

General Experimental Protocol: Buchwald-Hartwig Amination of 2-sec-Butylaniline with an Aryl Bromide[10][11]

Materials:

-

2-sec-Butylaniline (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos or t-BuXPhos, 4-8 mol%)

-

Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 2.1 equiv)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the palladium precatalyst, the phosphine ligand, and a magnetic stir bar.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the anhydrous solvent, followed by 2-sec-butylaniline (1.2 mmol) and the base (2.1 equiv).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of Heterocyclic Compounds: Building Blocks for Functional Molecules

Aniline derivatives are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[11] 2-sec-Butylaniline can serve as a starting material for the construction of important heterocyclic scaffolds, such as quinolines.

Several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline ring system.[12][13][14] The presence of the sec-butyl group at the 2-position of the aniline will direct the cyclization to produce 8-sec-butyl-substituted quinolines.

Conceptual Workflow: Synthesis of 8-sec-Butylquinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.

DOT Diagram: Conceptual Workflow for 8-sec-Butylquinoline Synthesis

Caption: Conceptual workflow for the synthesis of 8-sec-butylquinolines.

Asymmetric Synthesis: Leveraging Chirality

The inherent chirality of 2-sec-butylaniline makes it an attractive candidate for applications in asymmetric synthesis. While its direct use as a chiral auxiliary is not widely documented, its potential in this area is significant. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[15] After the desired stereocenter is set, the auxiliary is removed.

Furthermore, chiral amines are frequently used as chiral resolving agents .[16][17] Racemic mixtures of chiral acids can be treated with an enantiomerically pure amine, such as (R)- or (S)-2-sec-butylaniline, to form a mixture of diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would then yield the enantiomerically pure acids.

Conceptual Workflow: Chiral Resolution of a Racemic Acid

DOT Diagram: Chiral Resolution Workflow

Caption: Conceptual workflow for the chiral resolution of a racemic acid.

Precursor to Ligands for Catalysis

The steric and electronic properties of aniline derivatives make them excellent precursors for the synthesis of ligands for transition metal catalysis. The nitrogen atom can be readily functionalized to create bidentate or pincer-type ligands that can coordinate to a metal center and influence its catalytic activity and selectivity.[18][19][20]

2-sec-Butylaniline can be used to synthesize a variety of ligands. For example, condensation with appropriate aldehydes or ketones can yield Schiff base ligands. The chiral sec-butyl group in close proximity to the coordinating nitrogen atom can create a chiral pocket around the metal center, which could be exploited for asymmetric catalysis.

Applications in Agrochemical and Pharmaceutical Synthesis

Conclusion and Future Outlook

2-sec-Butylaniline is a versatile and underutilized chiral building block in organic synthesis. Its applications span from the creation of advanced materials with unique chiroptical properties to its potential role in asymmetric catalysis and the synthesis of complex bioactive molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this intriguing molecule. As the demand for enantiomerically pure compounds and novel functional materials continues to grow, the exploration of chiral building blocks like 2-sec-butylaniline will undoubtedly lead to exciting new discoveries and innovations in the field of organic chemistry.

References

- Shalibor, A.; Modarresi-Alam, A. R.; Kaner, R. B. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. ACS Omega2018, 3 (12), 18133–18140.

- Shalibor, A.; Modarresi-Alam, A. R.; Kaner, R. B. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. eScholarship, University of California2018.

- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Chemsrc.com.

- Shalibor, A.; Modarresi-Alam, A. R.; Kaner, R. B. Optically Active Poly[2-(sec-butyl)

- Shalibor, A.; Modarresi-Alam, A. R.; Kaner, R. B. (PDF) Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization.

- D'Amico, J. J.; Tuma, W. M. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry2021, 86 (24), 17983–17996.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Buchwald–Hartwig amin

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Buchwald-Hartwig Amin

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis of Quinoline and deriv

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- Bidentate ligands in self-assembly: Synthesis, structure and applic

- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.

- Chiral resolution. Wikipedia.

- Quinoline Series: Synthesis. openlabnotebooks.org.

- 2-sec-butylaniline. Stenutz.

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.

- Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK.

- The Synthesis of Nano-poly [2-(sec-Butyl) Aniline]: A Novel Conductive Chiral-Nano Polymer.

- Synthesis and Study of Unsymmetrical Bidentate Bis(phosphino)pyrrole Ligands and Their Transition Metal Complexes. UR Scholarship Repository.

- Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Semantic Scholar.

- Pharmaceutical Intermedi

- Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. MDPI.

- Pharmaceuticals. VanDeMark Chemical.

- 2-Sec-butylaniline manufacturers and suppliers in india. ChemicalBook.

- Enzymatic resolution of sec-butylamine.

- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

- Synthesis and fungicidal activity of macrocyclic and acyclic analogs of n

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.

- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv

- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI.

Sources

- 1. Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optically Active Poly[2‑(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline synthesis [organic-chemistry.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. iipseries.org [iipseries.org]

- 14. du.edu.eg [du.edu.eg]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scholarship.richmond.edu [scholarship.richmond.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]

- 23. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]

- 26. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 28. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]

A Technical Guide to 2-sec-Butylaniline as a Versatile Precursor for Novel Compound Synthesis

Abstract

2-sec-Butylaniline, a chiral aromatic amine, stands as a pivotal precursor in the synthesis of a diverse array of novel chemical entities. Its unique structural features—notably the sterically demanding and chiral sec-butyl group ortho to the amine—impart distinct physicochemical properties and reactivity profiles that are highly advantageous in the fields of agrochemicals, pharmaceuticals, and materials science. This guide provides an in-depth exploration of 2-sec-butylaniline's reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of heterocyclic scaffolds. By elucidating the causal relationships between its structure and synthetic utility, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile building block.

Introduction: The Strategic Value of 2-sec-Butylaniline

Aniline and its derivatives are foundational pillars in organic synthesis. Within this class, 2-sec-butylaniline (IUPAC name: 2-butan-2-ylaniline) emerges as a precursor of significant interest.[1][2] Its primary value lies in the introduction of a chiral, bulky alkyl substituent at the ortho position of the aromatic ring. This feature is not merely a passive substituent; it actively influences reaction outcomes and the properties of the resulting compounds.

The sec-butyl group can:

-

Enhance Lipophilicity: Crucial for modulating the bioavailability and membrane permeability of potential drug candidates.

-

Introduce Stereogenicity: The chiral center offers opportunities for developing stereoselective syntheses and creating enantiomerically pure final compounds.[3]

-

Provide Steric Shielding: This can direct reactions to other positions on the aniline ring or influence the conformation of the final molecule, impacting its interaction with biological targets.

This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how 2-sec-butylaniline is a superior choice for specific synthetic challenges, particularly in the creation of novel compounds for agrochemical and pharmaceutical research.[4]

Core Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's properties is fundamental to its effective use. The data presented below have been consolidated from various chemical data sources and safety data sheets (SDS).[5][6][7]

Table 1: Physicochemical Properties of 2-sec-Butylaniline

| Property | Value | Source |

| CAS Number | 55751-54-7 | [1][5] |

| Molecular Formula | C₁₀H₁₅N | [1][5] |

| Molecular Weight | 149.23 g/mol | [4][5] |

| Boiling Point | 239.0 ± 9.0 °C at 760 mmHg | [5] |

| Density | 0.957 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.541 | [6] |

| Flash Point | 101.5 ± 6.5 °C | [5] |

| pKa | 4.27 ± 0.10 (Predicted) | [6] |

| LogP | 2.81 | [5] |

The reactivity of 2-sec-butylaniline is primarily dictated by the nucleophilic nitrogen atom and the activated aromatic ring. The ortho sec-butyl group sterically hinders direct reactions at the amine and the adjacent ring position, making it a unique substrate compared to less hindered anilines.

Caption: Key reactivity sites of 2-sec-butylaniline.

Core Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[8] This reaction is particularly valuable for synthesizing complex aryl amines, which are prevalent in pharmaceuticals.[8][9] The steric bulk of 2-sec-butylaniline makes the choice of ligand and reaction conditions critical for achieving high yields.

Expertise & Causality: The success of coupling a sterically hindered amine like 2-sec-butylaniline with an aryl halide depends on facilitating the reductive elimination step from the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are essential.[9] These ligands form stable, yet reactive, palladium complexes that accelerate the rate-limiting steps of the catalytic cycle and prevent unproductive side reactions like beta-hydride elimination.[9][10] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for deprotonating the amine without competing in the coupling reaction.[10]

Protocol: Synthesis of N-(4-methoxyphenyl)-2-sec-butylaniline

This protocol describes a representative Buchwald-Hartwig reaction coupling 2-sec-butylaniline with 4-bromoanisole.

Table 2: Bill of Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 2-sec-Butylaniline | 149.23 | 1.0 g | 6.70 mmol |

| 4-Bromoanisole | 187.04 | 1.37 g | 7.37 mmol |

| Pd₂(dba)₃ | 915.72 | 61 mg | 0.067 mmol |

| XPhos | 476.65 | 128 mg | 0.268 mmol |